molecular formula C28H28OP+ B13325887 3-Benzyloxypropyl(triphenyl)phosphonium

3-Benzyloxypropyl(triphenyl)phosphonium

Cat. No.: B13325887
M. Wt: 411.5 g/mol
InChI Key: DHCHUVTYDKANGV-UHFFFAOYSA-N
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Description

3-Benzyloxypropyl(triphenyl)phosphonium bromide is a chemical compound with the molecular formula C28H28BrOP. It is a phosphonium salt that features a triphenylphosphonium group attached to a 3-benzyloxypropyl chain. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxypropyl(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 3-benzyloxypropyl bromide. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures. Microwave irradiation can also be used to optimize the reaction conditions, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxypropyl(triphenyl)phosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound bromide include palladium catalysts, bases, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of solvents like THF .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in coupling reactions, spirocyclohexadienones can be formed .

Mechanism of Action

The mechanism of action of 3-Benzyloxypropyl(triphenyl)phosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates this targeting, allowing the compound to exert its effects on mitochondrial functions. This targeting mechanism is particularly useful in the development of drugs and other bioactive molecules that require mitochondrial localization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxypropyl(triphenyl)phosphonium bromide is unique due to its specific structure, which combines the triphenylphosphonium group with a 3-benzyloxypropyl chain. This structure enhances its ability to participate in specific chemical reactions and target mitochondria, making it valuable in both research and industrial applications .

Properties

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28OP/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-12,14-21H,13,22-24H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHUVTYDKANGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28OP+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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